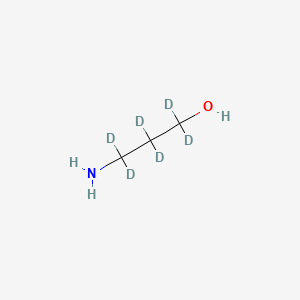
3-Amino-1-propanol-d6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-propanol-d6 is a deuterated form of 3-Amino-1-propanol, where six hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique properties, which include a molecular formula of C3H3D6NO and a molecular weight of 81.15 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Amino-1-propanol-d6 can be synthesized through various methods. One common approach involves the deuteration of 3-Amino-1-propanol using deuterium oxide (D2O) in the presence of a catalyst . The reaction typically requires controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale deuteration processes. These processes utilize high-purity deuterium gas and specialized reactors to achieve high yields and purity levels .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-propanol-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into primary amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.
Major Products
The major products formed from these reactions include deuterated aldehydes, carboxylic acids, primary amines, and substituted derivatives .
Scientific Research Applications
3-Amino-1-propanol-d6 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: It serves as a molecular linker in the synthesis of polyurethanes and poly(propyl ether imine) dendrimers.
Biology: It is used in the study of metabolic pathways and enzyme mechanisms due to its deuterium labeling.
Medicine: It is a precursor in the synthesis of various medicinal compounds, including beta-lactam antibiotics.
Industry: It is used in the production of anionic emulsifiers and nonionic polyethylene emulsions.
Mechanism of Action
The mechanism of action of 3-Amino-1-propanol-d6 involves its interaction with various molecular targets. For instance, in the absorption of carbon dioxide (CO2), the hydroxy group and water molecules participate in proton transfer, forming carbamic acid . This reaction is crucial in CO2 capture and sequestration processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-propanol: The non-deuterated form, commonly used in similar applications.
4-Amino-1-butanol: Another alkanolamine with a longer carbon chain.
2-Amino-1-propanol: A structural isomer with different reactivity.
Uniqueness
3-Amino-1-propanol-d6 is unique due to its deuterium content, which provides distinct advantages in spectroscopic studies and kinetic isotope effect investigations. This makes it particularly valuable in research applications where precise measurements and analyses are required .
Properties
Molecular Formula |
C3H9NO |
|---|---|
Molecular Weight |
81.15 g/mol |
IUPAC Name |
3-amino-1,1,2,2,3,3-hexadeuteriopropan-1-ol |
InChI |
InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2,3D2 |
InChI Key |
WUGQZFFCHPXWKQ-NMFSSPJFSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N)C([2H])([2H])O |
Canonical SMILES |
C(CN)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


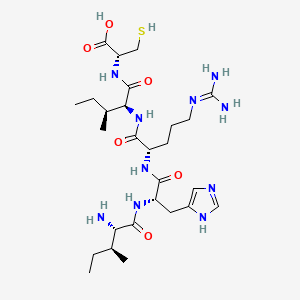

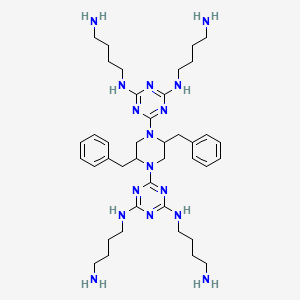

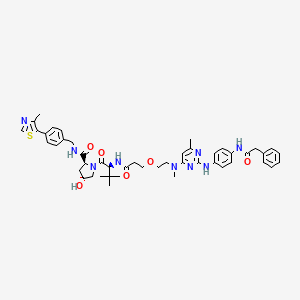
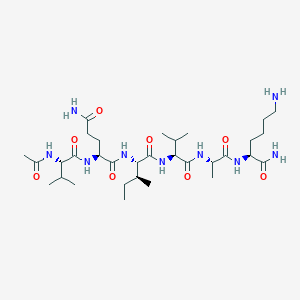
![1-[6-[[(2S)-1-[(2S)-2-[[(2S)-4-[4-[3-[[1-[2-[3,6-bis(2,3-dihydroindol-1-yl)xanthen-10-ium-9-yl]phenyl]sulfonylpiperidine-4-carbonyl]amino]propylcarbamoyl]-2,6-dimethylbenzoyl]oxy-1-carboxy-3-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-6-oxohexyl]-2-[(1E,3E,5Z)-5-(1-ethyl-3,3-dimethyl-5-sulfoindol-2-ylidene)penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate](/img/structure/B12395965.png)
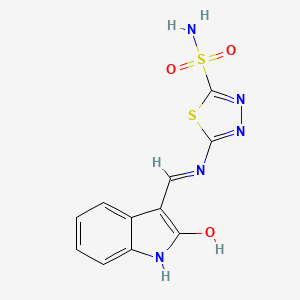
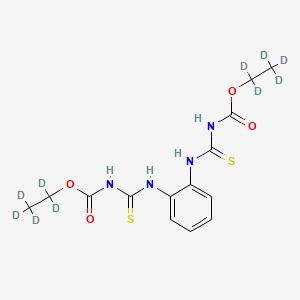
![5-[4-[5-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]pentoxy]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B12395980.png)
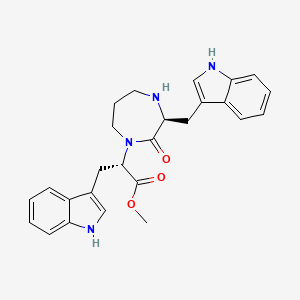
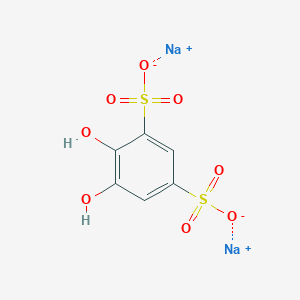
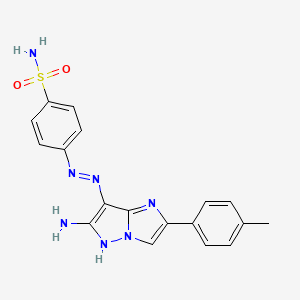
![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
